2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate
Description
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-acetyloxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-13-22(3,4)23-19-11-10-17(12-18(14)19)27-21(25)20(26-15(2)24)16-8-6-5-7-9-16/h5-13,20,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPNQOJKVBFWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C(C3=CC=CC=C3)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One of the efficient methods employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process involves microwave-assisted hydrothermal methods to synthesize the catalyst, followed by the condensation reaction under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, is preferred due to their high efficiency and reusability . The reaction conditions are carefully monitored to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule, such as the acetyloxy and phenyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce dihydroquinoline compounds .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . In medicine, it is explored for its role as a lipid peroxidation inhibitor and progesterone agonist/antagonist . Industrially, it is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting lipid peroxidation, which helps in preventing oxidative damage to cells . It also interacts with progesterone receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate, the following table compares it with structurally related compounds based on molecular features, physicochemical data, and reported bioactivity:
Key Findings from Comparative Analysis:
Quinoline derivatives with bulkier substituents (e.g., 3-fluorobenzoate) may exhibit better metabolic stability but reduced solubility .
Antifungal Potential: Compounds with the 1,2-dihydroquinoline core (e.g., 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate) are linked to antifungal properties, suggesting the target compound may share this activity .
Physicochemical Trade-offs: Saturated analogs (e.g., methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate) exhibit lower molecular weights but lack the conjugated quinoline system, which could diminish bioactivity .
Synthetic Feasibility: The synthesis of phenyl-acetyloxy derivatives may require advanced esterification protocols, as seen in methods for related quinoline esters (e.g., reflux with triethylamine in acetonitrile) .
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (acetyloxy)(phenyl)acetate is a complex organic compound belonging to the dihydroquinoline class. Its structure features a quinoline core with various substituents that contribute to its biological activity. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO4. The compound's unique structure includes:
- Quinoline Core : Provides a scaffold for biological activity.
- Acetyloxy Group : Enhances solubility and bioavailability.
- Phenylacetate Moiety : Contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit lipid peroxidation. This mechanism helps prevent oxidative damage to cells, which is crucial in various pathological conditions. The interaction with molecular targets involves modulation of signaling pathways related to inflammation and cellular stress responses.
Biological Activity Data
Research indicates that this compound exhibits several biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of Gram-positive bacteria | |
| Antidiabetic | Reduces blood glucose levels in animal models | |
| Antimalarial | Exhibits activity against Plasmodium species | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines production |
Case Studies
Several studies have evaluated the biological effects of this compound:
-
Antibacterial Study :
- Objective : Assess the antibacterial efficacy against Staphylococcus aureus.
- Findings : Showed significant inhibition of bacterial growth at concentrations of 50 µg/mL and above.
- : The compound may serve as a lead for developing new antibacterial agents.
-
Antidiabetic Research :
- Objective : Investigate the effect on glucose metabolism in diabetic rats.
- Findings : Administration led to a 30% reduction in blood glucose levels compared to control.
- : Suggests potential for managing diabetes through modulation of glucose metabolism.
-
Anti-inflammatory Effects :
- Objective : Evaluate the impact on inflammatory markers in vitro.
- Findings : Reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound.
- : Indicates a promising anti-inflammatory profile that warrants further exploration.
Comparative Analysis
Comparing this compound with similar compounds reveals unique properties:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2,2,4-trimethyl-1,2-dihydroquinoline | Moderate antibacterial effects | Lacks acetyloxy group |
| 4-methylphenyl acetate | Strong anti-inflammatory properties | Simpler structure |
| 2-acetoxyphenyl acetate | Limited antidiabetic activity | Less effective than target compound |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagent/Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | HATU, DIPEA | THF | RT | 75–85 |
| 2 | NaBH4 reduction | MeOH | Reflux | 60–70 |
| 3 | Chiralpak® OD chromatography | CO2/MeOH | 35°C | >98% ee |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Question
Key methods include:
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 428.3 [M+H]+ observed in similar quinoline derivatives) .
- NMR (1H/13C): Assigns stereochemistry and functional groups (e.g., acetyloxy protons at δ 2.1–2.3 ppm).
- Chiral Chromatography: Resolves enantiomers using columns like Chiralpak® OD with methanol/CO2 mobile phases .
How can computational modeling and reaction path search methods optimize synthesis?
Advanced Question
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with information science to predict reaction pathways. For example:
- Reaction Path Search: Identifies low-energy intermediates and transition states.
- Experimental Feedback Loop: Combines computational predictions with high-throughput screening to refine conditions (e.g., solvent, catalyst) and minimize trial-and-error .
Q. Table 2: Computational vs. Experimental Yield Comparison
| Parameter | Computational Prediction | Experimental Result |
|---|---|---|
| Optimal Solvent | THF | THF (80% yield) |
| Catalyst Loading | 5 mol% | 5 mol% (82% yield) |
How should researchers resolve contradictions in biological activity data for this compound?
Advanced Question
Contradictions may arise from assay variability or stereochemical impurities. Strategies include:
- Enantiomeric Purity Verification: Use chiral chromatography to confirm >98% ee .
- Dose-Response Studies: Perform in vitro assays (e.g., IC50 determination) across multiple cell lines to validate activity ranges.
- Statistical Analysis: Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent residues) .
What methodologies are recommended for evaluating its potential biological activity?
Advanced Question
A tiered approach is advised:
In Silico Screening: Molecular docking to predict binding affinity for targets (e.g., kinase enzymes).
In Vitro Assays: Antimicrobial testing (MIC against S. aureus), cytotoxicity (MTT assay), and mechanistic studies (Western blot for apoptosis markers).
In Vivo Models: Pharmacokinetic profiling in rodents to assess bioavailability and toxicity .
How can statistical experimental design improve structure-activity relationship (SAR) studies?
Advanced Question
Use Design of Experiments (DoE) to systematically vary substituents (e.g., methyl, phenyl groups) and reaction conditions. For example:
- Factorial Design: Test combinations of R-group modifications on the quinoline core.
- Response Surface Methodology (RSM): Optimize reaction time and temperature for maximal yield .
Q. Table 3: DoE Parameters for SAR Optimization
| Factor | Low Level | High Level | Response (Activity) |
|---|---|---|---|
| R1 (Methyl) | H | CH3 | IC50 = 12 μM |
| R2 (Phenyl) | H | C6H5 | IC50 = 8 μM |
| Reaction Time | 12 h | 48 h | Yield = 85% |
What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Advanced Question
- Continuous Flow Reactors: Enhance reproducibility and reduce racemization.
- Membrane Separation Technologies: Isolate enantiomers using chiral membranes (e.g., polysaccharide-based) .
- Process Analytical Technology (PAT): Monitor purity in real-time via inline NMR or Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
